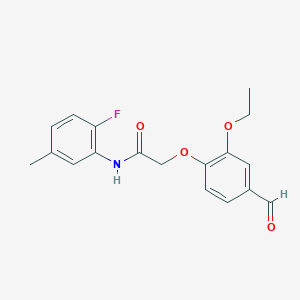![molecular formula C17H22N2O4 B5322121 8-[(2-hydroxyphenyl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5322121.png)
8-[(2-hydroxyphenyl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(2-hydroxyphenyl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, commonly known as HUPA, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. HUPA belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for the treatment of various neurological disorders.
作用机制
The exact mechanism of action of HUPA is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor and a sigma-1 receptor agonist. These actions are thought to contribute to the compound's neuroprotective and cognitive-enhancing properties.
Biochemical and Physiological Effects:
HUPA has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. HUPA has also been shown to reduce oxidative stress and inflammation, which are associated with various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using HUPA in lab experiments is its unique chemical structure, which makes it a promising candidate for the treatment of various neurological disorders. However, the synthesis of HUPA is a complex process that requires expertise in organic chemistry. Additionally, the exact mechanism of action of HUPA is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on HUPA. One area of research is to further investigate the compound's mechanism of action and optimize its therapeutic potential. Another area of research is to study the compound's potential use as a diagnostic tool for Alzheimer's disease. Additionally, more research is needed to determine the safety and efficacy of HUPA in humans.
合成方法
The synthesis of HUPA involves a multi-step process that starts with the reaction of 2-hydroxyacetophenone with 3-methylpiperidine to form the intermediate product. This intermediate is then reacted with 1,2-dibromoethane to form the spirocyclic compound, which is further modified to obtain the final product, HUPA. The synthesis of HUPA is a complex process that requires expertise in organic chemistry.
科学研究应用
HUPA has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The compound has been shown to have neuroprotective properties and can enhance cognitive function. HUPA has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
属性
IUPAC Name |
9-[2-(2-hydroxyphenyl)acetyl]-3-methyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-18-12-17(23-16(18)22)7-4-9-19(10-8-17)15(21)11-13-5-2-3-6-14(13)20/h2-3,5-6,20H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLNUBRHMBDZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(CC2)C(=O)CC3=CC=CC=C3O)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(pyridin-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5322043.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5322048.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5322063.png)
![2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine](/img/structure/B5322070.png)
![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![1-isopropyl-4-(3-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5322089.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-methylpropanamide](/img/structure/B5322091.png)
![N-[2-(aminocarbonyl)phenyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5322097.png)
![[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B5322101.png)
![3-allyl-5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5322113.png)
![4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5322130.png)
![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5322141.png)
